molecular formula C21H14N2O3S4 B280936 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide

Cat. No.: B280936
M. Wt: 470.6 g/mol
InChI Key: NQECJTBMNZSCAY-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by influencing signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.

    Naphthyl derivatives: Compounds with a naphthyl group may have comparable properties and applications.

    Thiophene sulfonamides: These compounds contain the thiophene sulfonamide group and may exhibit similar reactivity.

Uniqueness

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide is unique due to its combination of benzothiazole, naphthyl, and thiophene sulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H14N2O3S4

Molecular Weight

470.6 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C21H14N2O3S4/c24-20-14-7-2-1-6-13(14)16(23-30(25,26)19-10-5-11-27-19)12-18(20)29-21-22-15-8-3-4-9-17(15)28-21/h1-12,23-24H

InChI Key

NQECJTBMNZSCAY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=CS5

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=CS5

Origin of Product

United States

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